Glycohyodeoxycholic acid

Beschreibung

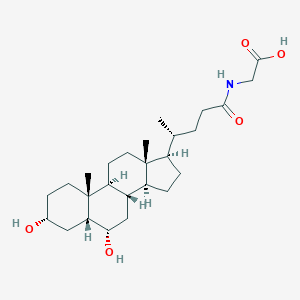

Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid derived from hyodeoxycholic acid (HDCA), a 6α-hydroxylated bile acid primarily found in pigs and rodents . Its molecular formula is C₂₆H₄₃NO₅ (molecular weight: 449.62 g/mol), and it is biosynthesized in the liver through the conjugation of HDCA with glycine via bile acid-CoA:amino acid N-acyltransferase (BAAT) . GHDCA plays critical roles in metabolic regulation, including cholesterol homeostasis, glucose metabolism, and activation of TGR5 (a G protein-coupled bile acid receptor), which modulates anti-inflammatory and metabolic signaling pathways . It is also implicated in preventing cholesterol gallstone formation in animal models .

Eigenschaften

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIYSFQOFYOFZ-BRDORRHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13042-33-6 | |

| Record name | Glycohyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Enzymatic Pathway and Catalysts

In hepatic environments, GHDCA is biosynthesized through the conjugation of HDCA with glycine, catalyzed by specific enzymes in liver hepatocytes. The process begins with the activation of HDCA to its CoA thioester, followed by glycine conjugation via bile acid-CoA:amino acid N-acyltransferase (BAAT). This enzymatic pathway ensures high specificity and yield, with the reaction optimal at physiological pH (7.4) and temperature (37°C).

Table 1: Key Parameters for Enzymatic Synthesis of GHDCA

| Parameter | Value/Range |

|---|---|

| Substrate | HDCA, Glycine |

| Enzyme | BAAT |

| Temperature | 37°C |

| pH | 7.4 |

| Cofactor | Coenzyme A |

| Reaction Time | 2–4 hours |

In Vitro Validation Techniques

Primary hepatocytes or HepG2 cell lines are employed to validate the enzymatic process. Radiolabeled HDCA (e.g., -HDCA) is administered, and conversion to GHDCA is tracked using liquid chromatography-mass spectrometry (LC-MS). BAAT activity is quantified via spectrophotometric assays measuring CoA release at 412 nm. Studies demonstrate >90% conversion efficiency under optimized conditions.

Chemical Synthesis Approaches

Direct Conjugation Methods

Chemical synthesis involves activating HDCA’s carboxyl group using carbodiimide crosslinkers (e.g., EDC/NHS) to facilitate glycine conjugation. The reaction proceeds in anhydrous dimethylformamide (DMF) at 25°C for 12 hours, yielding GHDCA with 75–85% purity. Purification via reversed-phase chromatography (C18 column) enhances purity to >98%.

Table 2: Reaction Conditions for Chemical Synthesis

| Parameter | Value/Range |

|---|---|

| Solvent | Anhydrous DMF |

| Activator | EDC/NHS |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 75–85% |

Optimization of Reaction Conditions

Side reactions, such as glycine dimerization, are minimized by maintaining a 1:2 molar ratio of HDCA to glycine. Kinetic studies reveal that reaction efficiency plateaus at 24 hours, beyond which degradation occurs.

Industrial-Scale Production Strategies

Industrial production leverages enzymatic synthesis due to its scalability and cost-effectiveness. Fermenters (5,000 L capacity) host recombinant E. coli expressing BAAT, achieving batch yields of 1.2–1.5 kg GHDCA per cycle. Downstream processing includes ultrafiltration (30 kDa cutoff) and lyophilization, resulting in pharmaceutical-grade GHDCA (99.5% purity).

Table 3: Industrial Production Metrics

| Metric | Value |

|---|---|

| Fermenter Volume | 5,000 L |

| Batch Yield | 1.2–1.5 kg |

| Purity Post-Processing | 99.5% |

| Cost per Gram | $220–$250 |

Analytical Validation of Synthesis

Analyse Chemischer Reaktionen

Hepatic Modifications

GHDCA undergoes phase I and II metabolism in the liver:

-

Hydroxylation : Cytochrome P450 enzymes (e.g., CYP3A4) may introduce additional hydroxyl groups, altering its hydrophobicity.

-

Sulfation : Sulfotransferases (SULTs) conjugate sulfate groups to the hydroxyl moieties, enhancing excretion .

Gut Microbiota-Mediated Reactions

In the intestines, gut bacteria deconjugate GHDCA via bile salt hydrolases (BSHs), releasing HDCA and glycine. Subsequent bacterial modifications include:

-

Dehydroxylation : Removal of hydroxyl groups at C6 or C7 positions.

-

Epimerization : Conversion of α-hydroxyl groups to β-configuration.

Interaction with Cholesterol Metabolism

GHDCA modulates cholesterol homeostasis by influencing key enzymes:

| Enzyme | Effect of GHDCA | Biological Outcome |

|---|---|---|

| Cholesterol 7α-hydroxylase (CYP7A1) | Inhibition via FXR antagonism | Reduced bile acid synthesis from cholesterol |

| HMG-CoA reductase | Indirect downregulation | Lower hepatic cholesterol production |

These interactions reduce plasma LDL and VLDL levels, as demonstrated in LDL receptor knockout mice .

In Vitro Studies

-

Oxidation : GHDCA’s hydroxyl groups are susceptible to oxidation by strong oxidants (e.g., potassium permanganate), yielding ketone derivatives .

-

Reduction : Catalytic hydrogenation saturates double bonds in the steroid nucleus, producing dihydroxy analogs.

Gallstone Prevention Mechanism

In prairie dogs fed a lithogenic diet, GHDCA administration:

Elemental Composition and Structural Data

| Element | Percentage | Role in Structure |

|---|---|---|

| Carbon | 69.45% | Forms the steroid nucleus and side chain |

| Hydrogen | 9.64% | Saturation of carbon bonds |

| Nitrogen | 3.12% | Present in the glycine conjugate |

| Oxygen | 17.79% | Hydroxyl and carboxyl functional groups |

Data sourced from analytical certificates

Pharmacological Interactions

As a TGR5 receptor agonist, GHDCA triggers signaling pathways that:

Wissenschaftliche Forschungsanwendungen

Metabolic Research

Glycohyodeoxycholic acid plays a crucial role in the study of metabolic pathways and disorders. It is derived from hyodeoxycholic acid, a secondary bile acid that influences cholesterol metabolism and energy homeostasis.

- Cholesterol Regulation : GHCA has been shown to reduce low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) levels in animal models, indicating its potential as a therapeutic agent for hyperlipidemia . In studies involving LDL receptor knockout mice, GHCA administration resulted in decreased fasting glucose concentrations and a reduction in atherosclerotic lesions .

- TGR5 Receptor Activation : GHCA acts as an agonist for the G protein-coupled receptor TGR5, which is involved in various signaling pathways related to inflammation, liver regeneration, and cancer growth . This receptor's activation by GHCA suggests its potential role in regulating metabolic processes and inflammatory responses.

Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions, particularly those involving liver function and metabolic disorders.

- Liver Health : Research indicates that GHCA may have protective effects on liver function. Its administration has been linked to improved outcomes in models of liver injury, likely due to its role in modulating bile acid composition and reducing cholestasis .

- Gallstone Prevention : In animal studies, GHCA has demonstrated efficacy in preventing cholesterol crystal formation in the gallbladder when administered alongside lithogenic diets . This suggests its potential utility in managing gallstone disease.

Case Studies and Clinical Insights

Several studies highlight the clinical relevance of this compound:

- Bile Acid Profiling : A comprehensive analysis of bile acids, including GHCA, revealed distinct profiles associated with metabolic disorders. Elevated levels of certain bile acids were correlated with conditions such as obesity and insulin resistance . This profiling can aid in developing biomarkers for early diagnosis and monitoring of metabolic diseases.

- Neuroprotective Effects : Although primarily studied for its metabolic implications, there is emerging evidence suggesting that bile acids like GHCA may exert neuroprotective effects. For example, tauroursodeoxycholic acid (a related compound) has been shown to alleviate endoplasmic reticulum stress and improve outcomes in neurodegenerative disease models .

Summary Table of Applications

| Application Area | Findings/Implications |

|---|---|

| Metabolic Regulation | Reduces LDL/VLDL levels; regulates cholesterol metabolism |

| TGR5 Receptor Activation | Modulates inflammation; potential cancer growth regulation |

| Liver Health | Protective effects against liver injury; improves cholestasis |

| Gallstone Prevention | Prevents cholesterol crystal formation |

| Biomarker Development | Identifies metabolic disorder profiles |

| Neuroprotection | Potential therapeutic effects in neurodegenerative diseases |

Wirkmechanismus

- GHDCA’s effects are linked to bile acid homeostasis, cholesterol metabolism, and liver function.

- It interacts with nuclear receptors (e.g., FXR, TGR5) and regulates gene expression.

- GHDCA modulates lipid absorption, inflammation, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Bile Acid Derivatives

Structural Comparisons

Bile acids are classified as primary (synthesized from cholesterol in the liver, e.g., cholic acid) or secondary (modified by gut microbiota, e.g., HDCA). Conjugation with glycine or taurine enhances solubility and biological activity. Below is a structural and functional comparison of GHDCA with key analogues:

| Compound | Parent Bile Acid | Conjugation | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| Glycohyodeoxycholic acid | HDCA | Glycine | C₂₆H₄₃NO₅ | 3α,6α-dihydroxy configuration |

| Glycochenodeoxycholic acid (GCDCA) | Chenodeoxycholic acid | Glycine | C₂₆H₄₃NO₅ | 3α,7α-dihydroxy configuration |

| Glycodeoxycholic acid (GDCA) | Deoxycholic acid | Glycine | C₂₆H₄₃NO₅ | 3α,12α-dihydroxy configuration |

| Glycocholic acid (GCA) | Cholic acid | Glycine | C₂₆H₄₃NO₅ | 3α,7α,12α-trihydroxy configuration |

| Taurohyodeoxycholic acid | HDCA | Taurine | C₂₆H₄₅NO₆S | 3α,6α-dihydroxy with taurine conjugation |

Key Observations :

Functional and Metabolic Differences

Cholesterol and Glucose Metabolism

- GHDCA : Reduces LDL/VLDL cholesterol and fasting blood glucose in mice by activating TGR5 . In pigs, elevated GHDCA levels correlate with intestinal protection during weaning .

- GCDCA : Promotes cholestasis and liver injury due to hydrophobic properties .

- GDCA: Associated with acetaminophen-induced liver failure prognosis and reduces vascular myogenic tone in rats .

- GCA : A primary bile acid critical for lipid emulsification; elevated in obesity and metabolic syndrome .

Clinical and Diagnostic Significance

- GHDCA: Identified as a biomarker in gastric cardia adenocarcinoma and a key component for authenticating porcine bile medicines (Gini index: 0.115) .

- GDCA: Elevated in non-surviving acute liver failure patients .

- Taurohyodeoxycholic acid : Detected in plasma as a bioactive metabolite in traditional medicine formulations .

Species-Specific Variations

- Pigs : GHDCA constitutes 18–22% of porcine bile and increases in intrauterine growth-restricted (IUGR) pigs during weaning .

- Humans: GCDCA and GDCA dominate, while GHDCA is minor but elevated in ulcerative colitis/Crohn’s disease .

- Rodents : HDCA and GHDCA are critical for glucose regulation and gallstone prevention .

Biologische Aktivität

Glycohyodeoxycholic acid (GHDCA) is a bile acid derivative that has garnered attention for its potential biological activities and therapeutic applications. As a conjugate of hyodeoxycholic acid (HDCA), GHDCA plays a significant role in various metabolic processes, particularly in relation to liver function, lipid metabolism, and gut microbiota interactions. This article explores the biological activity of GHDCA, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be chemically represented as follows:

- Chemical Formula : C26H43NO5

- Molecular Weight : 453.63 g/mol

- CAS Registry Number : 700264

Table 1: Chemical Composition of GHDCA

| Element | Percentage (%) |

|---|---|

| Carbon | 69.45 |

| Hydrogen | 9.64 |

| Nitrogen | 3.12 |

| Oxygen | 17.79 |

Metabolic Regulation

GHDCA is known to act as an agonist for the G-protein coupled receptor TGR5 (GPCR19). This receptor is involved in several metabolic pathways, including cholesterol and glucose metabolism, energy homeostasis, and bile acid metabolism . Activation of TGR5 by GHDCA has been linked to:

- Reduction of LDL and VLDL Levels : In studies involving LDL receptor knockout mice fed a Western diet, GHDCA administration resulted in decreased levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL), alongside reductions in fasting glucose concentrations and atherosclerotic lesions .

- Anti-inflammatory Effects : Bile acids, including GHDCA, have been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing inflammatory responses in hepatic tissues .

Impact on Liver Health

Research indicates that GHDCA may have protective effects against liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). A study demonstrated that HDCA can reduce fat accumulation and inflammation in the liver by reshaping gut microbiota populations . Specifically:

- Case Study : In a cohort study involving 178 patients with NAFLD, lower levels of HDCA were observed compared to healthy individuals. This suggests a potential therapeutic role for HDCA and its derivatives like GHDCA in managing liver conditions .

Gallstone Prevention

GHDCA has also been studied for its role in preventing cholesterol crystallization in the gallbladder. In prairie dogs fed a lithogenic diet, administration of GHDCA significantly reduced the formation of cholesterol crystals and decreased the activity of cholesterol 7α-hydroxylase, an enzyme crucial for bile acid synthesis .

Table 2: Summary of Key Research Findings on GHDCA

Q & A

Q. What is the biosynthetic pathway of glycohyodeoxycholic acid (GHDCA), and how can researchers validate its conjugation process in vitro?

GHDCA is synthesized in liver hepatocytes via the conjugation of hyodeoxycholic acid (HDCA) with glycine, catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). To validate this process, researchers can:

Q. How does GHDCA interact with the TGR5 receptor, and what experimental approaches are used to study its agonistic effects?

GHDCA acts as a TGR5 (GPCR19) agonist, modulating glucose homeostasis, lipid metabolism, and inflammatory responses. Methodological approaches include:

- Receptor binding assays : Use fluorescently labeled TGR5 and competitive binding studies with GHDCA to determine binding affinity (Kd).

- cAMP assays : Measure intracellular cAMP levels in TGR5-transfected HEK293 cells treated with GHDCA .

- In vivo validation : Administer GHDCA to TGR5 knockout mice and compare metabolic outcomes (e.g., glucose tolerance) with wild-type models .

Advanced Research Questions

Q. How can multi-omics approaches be leveraged to study GHDCA's role in cognitive decline, and what statistical methods are appropriate for analyzing discriminative biomarkers?

In a 2024 multi-omics study, GHDCA was identified as a serum gut metabolite distinguishing dementia from cognitively unimpaired states (AUC = 0.717). Key methodological considerations:

- Study design : Collect paired serum, cerebrospinal fluid (CSF), and lipidomic data from longitudinal cohorts.

- Data integration : Use machine learning (e.g., random forests) to identify biomarker panels.

- Validation : Apply receiver operating characteristic (ROC) curves and bootstrapping to assess biomarker robustness .

Q. What experimental design is optimal for investigating GHDCA's anti-lithogenic effects in animal models, and how can conflicting data on cholesterol metabolism be resolved?

GHDCA reduces cholesterol crystal formation in lithogenic diet-fed prairie dogs by inhibiting cholesterol 7α-hydroxylase (CYP7A1). To address contradictory findings (e.g., variable LDL effects across models):

- Model selection : Use LDL receptor knockout mice or Syrian hamsters with human-like bile acid profiles.

- Dose-response studies : Test GHDCA at 10–100 mg/kg/day and monitor biliary cholesterol saturation indices.

- Mechanistic validation : Quantify CYP7A1 activity via hepatic microsomal assays and qPCR for gene expression .

Q. What analytical techniques are most reliable for quantifying GHDCA in complex biological matrices, and how can cross-reactivity with similar bile acids be minimized?

GHDCA quantification requires high specificity due to structural similarities with other glycine-conjugated bile acids (e.g., glycocholic acid). Recommended methods:

- LC-MS/MS : Use a C18 column with mobile phases of ammonium acetate and methanol. Monitor transitions at m/z 450.3 → 74.0 (glycine fragment) .

- Enzymatic assays : Combine 3α-hydroxysteroid dehydrogenase (3α-HSD) with glycine-specific derivatization to avoid cross-reactivity .

- Nuclear Magnetic Resonance (NMR) : Analyze unique proton signals in the steroid nucleus (e.g., 3α,6α-diol groups) at δ 3.4–4.0 ppm .

Q. How should researchers address discrepancies in GHDCA's reported effects on inflammatory pathways, particularly in ulcerative colitis (UC) versus Crohn's disease (CD)?

GHDCA levels are elevated in UC and CD patients, but its pro- or anti-inflammatory roles remain contested. Strategies to resolve contradictions:

- Tissue-specific analysis : Compare colonic biopsies from UC/CD patients using immunohistochemistry for TGR5 and NF-κB activation.

- Gut microbiome modulation : Co-administer GHDCA with probiotics (e.g., Lactobacillus) in murine colitis models to assess microbiome-metabolite interactions .

- Cohort stratification : Segment patient data by disease severity, medication use, and microbial diversity to identify confounding variables .

Methodological Best Practices

- Sample preparation : For bile acid extraction, use solid-phase extraction (SPE) with C18 cartridges and methanol elution to recover >90% of GHDCA .

- Data normalization : In multi-omics studies, apply log-transformation and batch correction to mitigate technical variability .

- Ethical considerations : When using human samples, ensure IRB approval and document bile acid levels in metadata for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.